molecular formula C12H12N2O B572329 2-(4-Methoxyphenyl)pyridin-4-amine CAS No. 1215072-60-8

2-(4-Methoxyphenyl)pyridin-4-amine

Cat. No. B572329
CAS RN: 1215072-60-8
M. Wt: 200.241
InChI Key: QJMIYFPLCWCXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)pyridin-4-amine is a chemical compound with the CAS Number: 1215072-60-8 . It has a molecular weight of 200.24 . The compound is also known by its IUPAC name, 2-(4-methoxyphenyl)-4-pyridinamine .


Physical And Chemical Properties Analysis

The compound 2-(4-Methoxyphenyl)pyridin-4-amine has a molecular weight of 200.24 . The InChI code for this compound is 1S/C12H12N2O/c1-15-11-4-2-9(3-5-11)12-8-10(13)6-7-14-12/h2-8H,1H3,(H2,13,14) .

Scientific Research Applications

Chemical Synthesis and Biological Activity

2-(4-Methoxyphenyl)pyridin-4-amine and its derivatives are primarily used as building blocks in the synthesis of various heterocyclic compounds, showcasing a wide range of biological activities. For instance, the acetylation of related compounds has led to the synthesis of N-pyrimidinylacetamide derivatives, which upon further reactions, yield Schiff bases and nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. These compounds have been investigated for their biological activities, with the structures of the newly synthesized products being deduced based on analytical and spectral data (Farouk, Ibrahim, & El-Gohary, 2021).

Structural Analysis Through Crystallography

Crystallographic studies have provided insights into the structure of related compounds. For example, the crystal structure of a potential active compound was determined using single crystal X-ray diffraction, revealing the orientations of pyrazole, pyridine, and pyran rings and the stabilization of the crystal packing through hydrogen bond interactions (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Corrosion Inhibition

Derivatives of 2-(4-Methoxyphenyl)pyridin-4-amine have been evaluated as corrosion inhibitors for metals in acidic environments. Their adsorption and inhibitory effects on steel corrosion in hydrochloric acid have been studied, with certain derivatives showing high inhibition efficiency. These studies employ a range of techniques including gravimetric, electrochemical impedance spectroscopy, and quantum chemical analysis (Ansari, Quraishi, & Singh, 2015).

Fluorescent pH Sensors

The photophysical properties of triphenylamine derivatives, including those functionalized with methoxyphenyl and pyridinyl groups, have been investigated. These studies reveal solvent-dependent Stokes shifts and the potential use of these compounds as fluorescent pH sensors due to their pH-dependent absorption and emission properties (Hu, Chen, Wang, Lu, & Wang, 2013).

Photophysics and Intramolecular Processes

Research on the photophysical characteristics of 2-(4'-amino-2'-methoxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogs has uncovered details about the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes, providing insights into their potential applications in photophysics and molecular electronics (Behera, Karak, & Krishnamoorthy, 2015).

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is still a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research could focus on developing such methodologies.

properties

IUPAC Name

2-(4-methoxyphenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-11-4-2-9(3-5-11)12-8-10(13)6-7-14-12/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMIYFPLCWCXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.